molecular formula C16H17NO4 B2955265 N-(2,3-dimethylphenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide CAS No. 1105231-02-4

N-(2,3-dimethylphenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide

Cat. No.: B2955265
CAS No.: 1105231-02-4
M. Wt: 287.315
InChI Key: BXUTXSKKFXDTED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethylphenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide is a small molecule chemical reagent featuring a 4-oxo-4H-pyran core structure. This compound is of significant interest in medicinal chemistry and drug discovery research, particularly as a scaffold for developing novel therapeutic agents. Compounds based on the 4-oxopyran structure are being investigated for their potential as kinase inhibitors and for targeting protein-protein interactions . Furthermore, pyran-2-carboxamide derivatives have demonstrated relevance in antimicrobial research, showing activity against various bacterial and fungal species, which makes them a valuable template for designing new anti-infective agents . This product is provided for research purposes within laboratory settings. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material according to applicable laboratory safety guidelines.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-5-ethoxy-4-oxopyran-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c1-4-20-15-9-21-14(8-13(15)18)16(19)17-12-7-5-6-10(2)11(12)3/h5-9H,4H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXUTXSKKFXDTED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=COC(=CC1=O)C(=O)NC2=CC=CC(=C2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide typically involves the reaction of 2,3-dimethylaniline with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the pyran ring. The final product is obtained after purification steps such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(2,3-dimethylphenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-(2,3-dimethylphenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dimethylphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide
  • N-(2,3-dimethylphenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxylic acid
  • N-(2,3-dimethylphenyl)-5-ethoxy-4-oxo-4H-pyran-2-thione

Uniqueness

N-(2,3-dimethylphenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

N-(2,3-dimethylphenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a pyran ring substituted with an ethoxy group and a carboxamide group, along with a dimethylphenyl moiety. This unique structure may contribute to its biological activity by influencing its interactions with various biomolecules.

Enzyme Interactions

This compound has been shown to interact with several enzymes, potentially inhibiting their activity. Preliminary studies suggest that it may inhibit oxidase enzymes, which are critical for electron transfer processes in cellular respiration and metabolism.

Cellular Effects

This compound appears to modulate various cellular processes, including:

  • Gene Expression : It may alter the expression of genes involved in oxidative stress responses and metabolic pathways.
  • Cell Signaling : The compound could influence signaling pathways that regulate cell survival and proliferation.

The molecular mechanism through which this compound exerts its effects likely involves binding to specific biomolecules. This interaction can inhibit enzyme activity or alter the conformation of proteins, thereby affecting their function and downstream signaling pathways.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative potential of this compound against various cancer cell lines. For instance, it has been tested against HeLa cells, demonstrating significant inhibitory effects on cell growth . Further investigations into structure-activity relationships (SAR) indicate that modifications to the compound can enhance its potency against cancer cells.

Comparative Studies

A comparative analysis with similar compounds reveals that this compound exhibits unique biological properties. For example, while other pyran derivatives have shown varying degrees of biological activity, this specific compound's structural features may confer distinct advantages in targeting specific biochemical pathways.

Data Table: Biological Activity Overview

Biological Activity Effect Observed Reference
Enzyme InhibitionInhibition of oxidase enzymes
Gene Expression ModulationAltered oxidative stress genes
Antiproliferative ActivitySignificant growth inhibition

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